

Computational Workflow for DMNA Excited State Analysis

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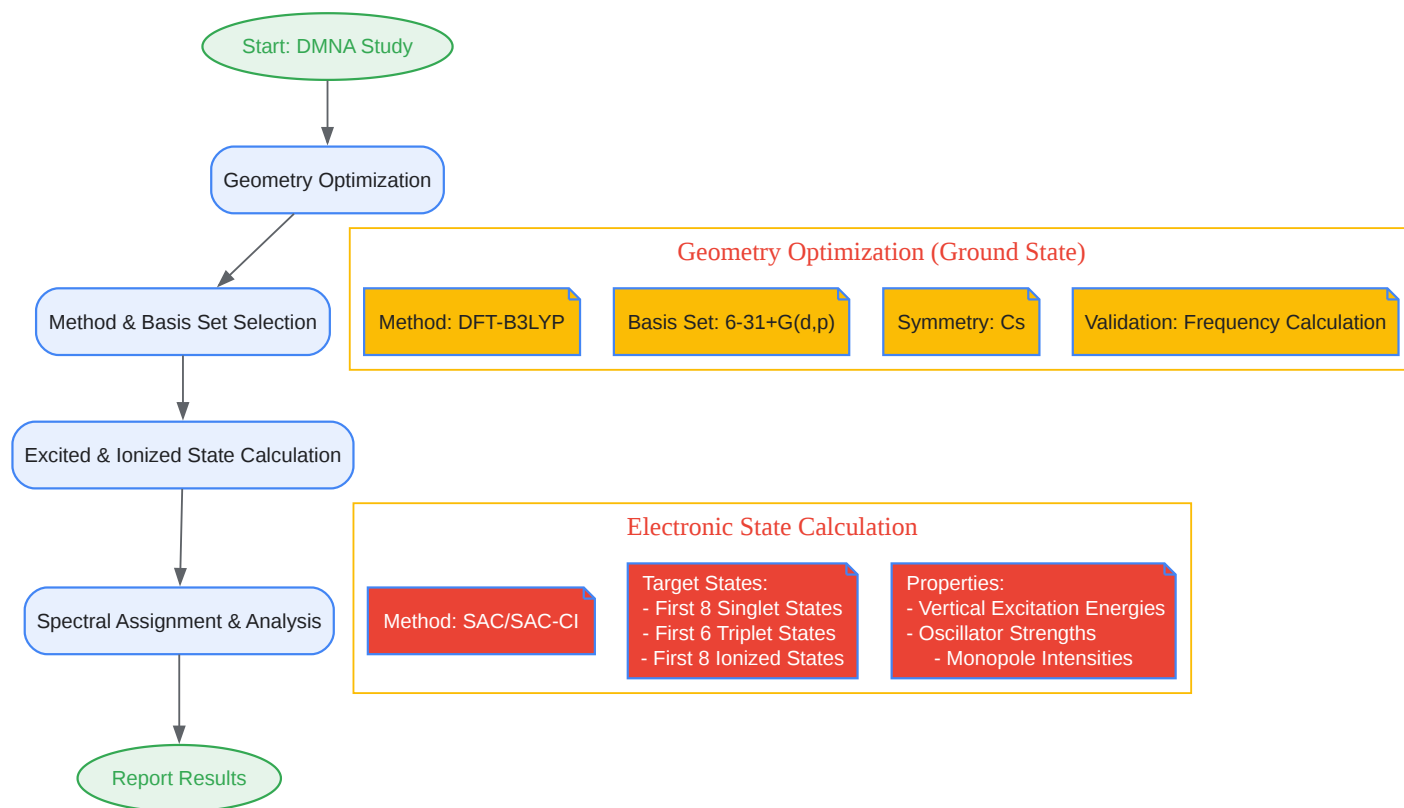
Compound Focus: Dimethylnitramine

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The following diagram outlines the key steps for performing SAC/SAC-CI calculations on **dimethylnitramine**, from initial setup to the final analysis of its electronic states.



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Detailed Computational Protocols

Here are the detailed methodologies for the key steps identified in the workflow.

Geometry Optimization Protocol

The process begins with determining the ground-state equilibrium structure [1].

- **Objective:** Obtain a reliable minimum-energy structure for all subsequent calculations.
- **Method:** Density Functional Theory (DFT).
- **Functional:** B3LYP.
- **Basis Set:** 6-31+G(d,p).
- **Key Steps:**
 - Optimize the molecular geometry without symmetry constraints.
 - Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
- **Expected Outcome:** The geometry should converge to a Cs-symmetric structure. Key parameters to check include the N-N bond length and the O-N-O bond angle [1].

SAC/SAC-CI Calculation Protocol

This is the core step for computing excited and ionized states [1].

- **Objective:** Calculate vertical excitation energies, oscillator strengths (for singlets), and relative ionization intensities.
- **Method:** SAC for the ground state and SAC-CI for excited and ionized states.
- **Basis Set:** The protocol in the search results used a large basis set, but for practicality, a correlation-consistent basis set (e.g., cc-pVTZ) is a common and robust choice.
- **Key Steps:**
 - Using the optimized ground-state geometry, calculate the first eight singlet and ionized states, and the first six triplet states of both A' and A'' symmetry.
 - Compute oscillator strengths (f) for singlet-singlet transitions.
 - Compute monopole intensities for ionization peaks.
- **Advanced Tip:** For larger molecules, the Frozen Natural Orbital (FNO) method can truncate the virtual space, significantly reducing computational cost while maintaining high accuracy (e.g., >90% of correlation energy) [2].

Validation and Assignment Protocol

The final step is to validate the computational results against experimental data [1] [3].

- **Objective:** Assign the calculated states to experimental spectral features.
- **UV Spectrum Assignment:**
 - Compare calculated vertical excitation energies and oscillator strengths to the experimental UV absorption spectrum.
 - The most intense transition in DMNA is expected around **5.97 eV** [3].

- **Ionization Spectrum Assignment:**

- Compare calculated vertical ionization energies (VIEs) and monopole intensities to a photoelectron spectrum.
- For nitrosamines (structurally similar), the DFT-based method Δ PBE0(SAOP) has shown a typical mean absolute deviation from experiment of **0.1 to 0.2 eV** for VIEs, which is a good benchmark for expected accuracy [3].

Summary of Key Computational Data

The table below summarizes the primary targets and outcomes for SAC/SAC-CI calculations on DMNA.

Calculation Target	Key Properties Calculated	Experimental Benchmark / Application
Singlet Excited States	Vertical Excitation Energy, Oscillator Strength (f)	Assignment of UV absorption bands (e.g., intense band at \sim 5.97 eV) [1] [3].
Triplet Excited States	Vertical Excitation Energy	Understanding photodecomposition pathways and energy transfer [1].
Ionized States	Vertical Ionization Energy (VIE), Monopole Intensity	Assignment of photoelectron spectra [1].
Ground State	Equilibrium Geometry (N-N, N-O bond lengths, etc.)	Provides the initial structure for excited-state calculations [1].

Important Considerations for Researchers

- **Method Selection for Ionization Energies:** While SAC-CI is powerful, the Δ PBE0(SAOP)/et-pVQZ method has also been demonstrated to be highly reliable for predicting valence ionization energies of related molecules, with mean absolute deviations of **0.1-0.2 eV** from experiment [3]. This can be a valuable cross-validation method.
- **Basis Set Truncation for Larger Systems:** When studying larger nitramines like RDX, the computational cost of CCSD(T) (a related high-level method) can be prohibitive. The **Frozen Natural Orbital (FNO)** approach allows for the truncation of up to 50% of the virtual space while retaining \sim 90-95% of the correlation energy, making such studies feasible [2].

- **State Character:** The excited and ionized states of DMNA often involve significant configuration mixing, meaning they are not well-described by a single electron transition. Analysis of the SAC-CI wavefunctions is crucial for a correct interpretation [1].

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